molecular formula C6H14ClN5O B1676750 Moroxydine CAS No. 3731-59-7

Moroxydine

Cat. No. B1676750
CAS RN: 3731-59-7
M. Wt: 207.66 g/mol
InChI Key: KJHOZAZQWVKILO-UHFFFAOYSA-N
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Description

Moroxydine is an antiviral drug that was originally developed in the 1950s as an influenza treatment. It has potential applications against a number of RNA and DNA viruses . Structurally, moroxydine is a heterocyclic biguanidine .


Synthesis Analysis

A series of amidinourea compounds, designed as analogues of the antiviral drug moroxydine, has been synthesized and evaluated as potential non-nucleoside anti-HSV agents .


Molecular Structure Analysis

Moroxydine belongs to the class of organic compounds known as biguanides. These are organic compounds containing two N-linked guanidines .

Scientific Research Applications

Electrochemical Study

Moroxydine is recognized for its antiviral properties and has been the subject of electrochemical studies. Skrzypek (2011) explored its electrocatalytic behavior, demonstrating its ability to act as an electrocatalyst at both hanging mercury drop electrode and silver amalgam film electrode. This study highlights Moroxydine's potential in electrochemical applications, especially in sensitive detection methodologies (Skrzypek, 2011).

Antiviral Research

Moroxydine hydrochloride's multi-antiviral capabilities against various viruses, particularly DNA and RNA viruses, have been extensively studied. Xiao‐Bo Yu et al. (2016) discovered that Moroxydine hydrochloride effectively inhibits grass carp reovirus replication and suppresses apoptosis in Ctenopharyngodon idella kidney cells. This study illustrates the compound's potential in the aquaculture industry for virus control (Xiao‐Bo Yu et al., 2016).

Historical Review

Moroxydine has a rich history in antiviral drug research. Sheppard (1994) provided a comprehensive review of its use in treating various viral disorders across Europe and Scandinavia, highlighting its effectiveness against DNA and RNA viruses, including influenza. The review also noted the drug's mild side effects and suggested further investigation due to its potential benefits (Sheppard, 1994).

Effects on Cellular Growth and Immune Responses

Moroxydine hydrochloride, along with ribavirin, has been researched for its impact on cellular growth and immune responses. Xiao‐Bo Yu et al. (2018) found that these compounds significantly inhibit virus-induced gene overexpression and immune responses in infected cells, suggesting their role in regulating cellular immune response during antiviral treatments (Xiao‐Bo Yu et al., 2018).

Pharmacokinetics and Tissue Residues

The pharmacokinetics and tissue residues of moroxydine hydrochloride have been studied in aquatic species. Liu et al. (2016) conducted a study on gibel carp, showing significant variations in the metabolism of the drug at different water temperatures. This research provides valuable insights into the environmental and biological interactions of moroxydine in aquaculture settings (Liu et al., 2016).

In Vitro Antiviral Efficacy

Moroxydine hydrochloride's antiviral efficacy in vitro has been demonstrated against various aquatic viruses. Xiao‐Bo Yu et al. (2016) reported that Moroxydine hydrochloride, in combination with ribavirin, can effectively control infections of grass carp reovirus and giantsalamander iridovirus in host cells. This finding underscores the compound's potential as an antiviral agent in the aquaculture industry (Xiao‐Bo Yu et al., 2016).

Drug Residue Analysis

Moroxydine hydrochloride's presence in animal tissue has been a subject of analytical research. Liu Ya-feng (2008) developed a method using high-performance liquid chromatography tandem mass spectrometry for determining moroxydine hydrochloride in animal tissue. This method is crucial for understanding the pharmacological impact of moroxydine in veterinary applications (Liu Ya-feng, 2008).

Chemical Synthesis and Applications

Research into the synthesis of moroxydine hydrochloride has also been conducted. Guan (2014) studied the condensation reaction of moroxydine chloride and dicyandiamide in ionic liquid as a reaction solvent, demonstrating an efficient and easy separation process for synthesizing Moroxydine Hydrochloride. This research contributes to the development of more efficient production methods for the compound (Guan, 2014).

Safety And Hazards

Moroxydine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling it .

properties

IUPAC Name

N-(diaminomethylidene)morpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5O/c7-5(8)10-6(9)11-1-3-12-4-2-11/h1-4H2,(H5,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHOZAZQWVKILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3160-91-6 (mono-hydrochloride), 7420-18-0 (unspecified hydrochloride)
Record name Moroxydine [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID3048526
Record name Moroxydine
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Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Moroxydine

CAS RN

3731-59-7
Record name Moroxydine
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Record name Moroxydine [INN:BAN:DCF]
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Record name Moroxydine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13597
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Record name Moroxydine
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Record name Moroxydine
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Record name MOROXYDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
714
Citations
S Sheppard - Acta Dermato-Venereologica, 1994 - medicaljournalssweden.se
… review, it quite defies belief that moroxydine has not found its way into … Moroxydine was created in an era of scientific optimism, … Moroxydine was probably one of these efforts, since the …
Number of citations: 24 medicaljournalssweden.se
M An, D Yi, J Qiu, H Liu, S Hu, J Han… - Journal of Chemical & …, 2020 - ACS Publications
The solubility of moroxydine hydrochloride was determined … the solubility data of moroxydine hydrochloride increased with … The moroxydine hydrochloride solubility order in the 12 neat …
Number of citations: 28 pubs.acs.org
W Liu, J Xu, Y Zhou, J Chen, J Ma… - Journal of Veterinary …, 2016 - Wiley Online Library
… data of moroxydine hydrochloride conformed to … moroxydine hydrochloride was estimated to be 4.55 L/kg at 15 C and 2.89 L/kg at 25 C. The total body clearance ( CL b ) of moroxydine …
Number of citations: 8 onlinelibrary.wiley.com
XB Yu, K Hao, J Li, XH Chen, GX Wang… - Research in veterinary …, 2018 - Elsevier
Moroxydine hydrochloride (Mor) and ribavirin (Rib) are known for their multi-antiviral activities against DNA and RNA viruses but little information is available about the pharmacological …
Number of citations: 20 www.sciencedirect.com
XB Yu, XH Chen, F Ling, K Hao, GX Wang, B Zhu - Antiviral Research, 2016 - Elsevier
Moroxydine hydrochloride (Mor) is known to have multi-antiviral activities against DNA and RNA viruses but very little information exists on its pharmacology. The paper was undertaken …
Number of citations: 33 www.sciencedirect.com
M Yu, H Liu, L Guo, T Zhou, Y Shan… - Pest Management …, 2022 - Wiley Online Library
BACKGROUND Plant virus diseases are difficult to prevent and control, causing serious economic losses to the agricultural production world. To develop new pesticides with antiviral …
Number of citations: 6 onlinelibrary.wiley.com
Z CAI, Y LI, Z CHEN - Chinese Journal of Pharmaceutical …, 2011 - ingentaconnect.com
… moroxydine hydrochloride in moroxydine hydrochloride tablets by microfluidic chip with contactless conductivity detection. Methods: Moroxydine … injection,moroxydine hydrochloride was …
Number of citations: 1 www.ingentaconnect.com
M Vennila, R Rathikha, S Muthu, A Jeelani… - Journal of Molecular …, 2022 - Elsevier
… Moroxydine has shown excellent HCV inhibitory activity and … Moroxydine hydrochloride (Moroxydine derivative) inhibition … molecular descriptions of moroxydine are examined utilizing …
Number of citations: 8 www.sciencedirect.com
JC Gris, S Neveu, ML Tailland… - Thrombosis and …, 1995 - thieme-connect.com
… day during one month, or moroxydine chloride, 1200 mg per … out of 19 responded to moroxydine chloride (p=0.00002). … who had responded to moroxydine chloride are still childless…
Number of citations: 74 www.thieme-connect.com
A Magri, R Reilly, N Scalacci, M Radi, M Hunter… - Bioorganic & medicinal …, 2015 - Elsevier
… anti-HCV activity of moroxydine have been reported so far. … simple replacement of the N4 of moroxydine with the isosteric O led … 15 and using the moroxydine scaffold as a template, we …
Number of citations: 36 www.sciencedirect.com

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